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5-Chloro-2-(morpholin-4-
Compound Name:
yl)benzaldehyde
CAS No.: 1446818-96-7
Cat. No.: B1380580

Structural Dynamics, Synthetic Protocols, and
Medicinal Utility
Executive Summary

5-Chloro-2-(morpholin-4-yl)benzaldehyde (CAS: Variable/Derivative dependent; often cited
as an intermediate) is a critical pharmacophore building block in modern drug discovery. It
serves as a "linchpin” intermediate, particularly in the synthesis of Monoacylglycerol Lipase
(MGLL) inhibitors such as ABX-1431, and various kinase inhibitors. Its structure combines a
reactive electrophilic handle (aldehyde) with a metabolic modulator (morpholine) and a
lipophilic halogen (chlorine), making it an ideal scaffold for fragment-based drug design
(FBDD).

This guide provides a comprehensive technical analysis of its molecular architecture, validated
synthetic pathways, and downstream applications in pharmaceutical development.

Part 1: Molecular Architecture & Physicochemical
Properties[1]

The molecule is defined by a trisubstituted benzene ring. The steric and electronic interplay
between the ortho-morpholine and the aldehyde group creates a specific conformational lock,
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influencing both its solubility and reactivity.

1.1 Structural Analysis
o Core Scaffold: Benzaldehyde.[1][2]

e Position 2 (Ortho): Morpholine ring. This group acts as a hydrogen bond acceptor and
improves aqueous solubility. Sterically, it forces the aldehyde group out of planarity,
modulating its electrophilicity.

o Position 5 (Meta): Chlorine atom.[3][4] This halogen provides metabolic stability (blocking
CYP450 oxidation at the para-position relative to the morpholine) and increases lipophilicity
(LogP).

| 2 Physicochemical Specificati

Property Value | Description

Molecular Formula C11H12CINO:2

Molecular Weight 225.67 g/mol

Appearance Yellow to Beige Crystalline Solid

Soluble in DMSO, DCM, Ethyl Acetate; Low

Solubility solubility in water.

LogP (Predicted) ~2.4-28

H-Bond Acceptors 3 (Aldehyde O, Morpholine O, Morpholine N)
Key Spectroscopic Signature 1H NMR: Aldehyde proton singlet at ~10.2 ppm.

Part 2: Synthetic Pathways & Process Optimization

The most authoritative and scalable route to 5-Chloro-2-(morpholin-4-yl)benzaldehyde is via
Nucleophilic Aromatic Substitution (SNAr). This method exploits the electronic activation
provided by the aldehyde group.

2.1 The Preferred Route: SNAr Displacement
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The synthesis utilizes 5-chloro-2-fluorobenzaldehyde as the starting material. The aldehyde
group at C1 is strongly electron-withdrawing (-M, -I effects), which activates the ortho-fluorine
toward nucleophilic attack. The chlorine at C5 is meta to the aldehyde and is not activated,
ensuring high regioselectivity.

Reaction Protocol:

Reagents: 5-Chloro-2-fluorobenzaldehyde (1.0 eq), Morpholine (1.2-1.5 eq), K2COs (2.0 eq).

Solvent: DMSO or DMF (Polar aprotic solvents accelerate SNAr).

Conditions: Heat at 80-100°C for 4—12 hours.

Workup: Dilute with water (precipitates the product), filter, and wash with water/hexanes.

2.2 Mechanism & Workflow Visualization
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Figure 1: SNAr Synthesis Workflow. The aldehyde group activates the ortho-position, allowing
morpholine to displace fluorine selectively.

2.3 Process Considerations
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Parameter Recommendation Rationale

F is highly electronegative,

stabilizing the transition state

Leaving Group Fluorine >> Chlorine ) ]
in SNAr despite the strong C-F
bond.
Neutralizes the HF byproduct
Base K2COs or DIPEA ) o
to drive equilibrium forward.
Sufficient energy to overcome
Temperature 80-100°C the activation barrier without

degrading the aldehyde.

Part 3: Reactivity & Functionalization[6]

Once synthesized, the aldehyde moiety serves as a versatile handle for downstream medicinal
chemistry transformations.[5]

3.1 Key Transformations

e Reductive Amination: Reaction with amines (e.g., piperazines) followed by NaBH(OACc)s
reduction yields benzylamines. This is the primary route for synthesizing MGLL inhibitors like
ABX-1431.

e Knoevenagel Condensation: Reaction with active methylene compounds to form styrenyl

derivatives.

¢ Oxidation: Conversion to 5-chloro-2-morpholinobenzoic acid.

3.2 Downstream Application Map
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Figure 2: Functionalization pathways. The aldehyde group is the primary vector for diversifying
the scaffold into bioactive drugs.

Part 4: Medicinal Chemistry Applications (Case Study)
4.1 Target: Monoacylglycerol Lipase (MGLL)

The most prominent application of this scaffold is in the synthesis of ABX-1431, a first-in-class
small molecule inhibitor of MGLL for the treatment of neurological disorders (e.g., Tourette
syndrome).

» Role of the Scaffold: The 5-chloro-2-morpholinophenyl moiety occupies a specific
hydrophobic pocket in the MGLL enzyme.

» Mechanism: The morpholine oxygen often engages in water-mediated hydrogen bonding,
while the chlorine atom fills a lipophilic sub-pocket, enhancing potency and selectivity over
other serine hydrolases.

Synthesis of ABX-1431 Fragment:
o Start: 5-Chloro-2-(morpholin-4-yl)benzaldehyde.

» Reaction: Reductive amination with a Boc-protected piperazine.
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¢ Result: Formation of the benzylic amine core, which is subsequently deprotected and
coupled to form the final urea/carbamate drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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